molecular formula C10H12OS B14366337 2-Methyl-1-(4-sulfanylphenyl)propan-1-one CAS No. 91358-97-3

2-Methyl-1-(4-sulfanylphenyl)propan-1-one

Katalognummer: B14366337
CAS-Nummer: 91358-97-3
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: OWSRHZPVPADKSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(4-sulfanylphenyl)propan-1-one is an organic compound with the molecular formula C10H12OS. It is also known by other names such as 4-(Isobutanoyl)thioanisole and 4-(Isobutyryl)thioanisole . This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2-Methyl-1-(4-sulfanylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylthiophenol with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.

Analyse Chemischer Reaktionen

2-Methyl-1-(4-sulfanylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(4-sulfanylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 2-Methyl-1-(4-sulfanylphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Methyl-1-(4-sulfanylphenyl)propan-1-one include:

    4-(Methylsulphanyl)phenylpropan-1-one: This compound has a similar structure but with a methyl group instead of an isobutyl group.

    1-Phenyl-2-propanone: Another related compound with a phenylpropanone structure but without the sulfanyl substitution.

The uniqueness of this compound lies in its combination of the sulfanyl group and the isobutyl-substituted propanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

91358-97-3

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

2-methyl-1-(4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H12OS/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3

InChI-Schlüssel

OWSRHZPVPADKSQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC=C(C=C1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.